2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a benzamide moiety containing an ethoxy substituent. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-12-11-16-7-5-13-25(19(16)15-17)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOJFAALIOYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate. This intermediate is further reacted with 2-ethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide linkage between the benzamide and tetrahydroquinoline moieties undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M, reflux) cleaves the amide bond to yield 2-ethoxybenzoic acid and 7-amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline.
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Basic Hydrolysis : NaOH (1M, 80°C) produces the sodium salt of 2-ethoxybenzoic acid and the corresponding amine.
Key Factors :
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Reaction rates depend on steric hindrance around the amide bond.
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Hydrolysis is slower compared to aliphatic amides due to aromatic stabilization .
Functionalization of the Ethoxy Group
The ethoxy (-OCH₂CH₃) group on the benzamide participates in nucleophilic substitution and dealkylation:
Dealkylation at the ethoxy position proceeds with moderate selectivity, influenced by adjacent substituents .
Furan Ring Reactivity
The furan-2-carbonyl group undergoes electrophilic substitution and ring-opening reactions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .
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Diels-Alder Reaction : Reacts with maleic anhydride (toluene, 110°C) to form a bicyclic adduct .
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Oxidation : m-CPBA oxidizes the furan to a γ-lactone under mild conditions.
Mechanistic Insight :
The electron-rich furan ring facilitates electrophilic attacks, while the carbonyl group directs regioselectivity .
Tetrahydroquinoline Core Modifications
The tetrahydroquinoline scaffold enables C–H functionalization and Friedel-Crafts reactions:
C–H Activation
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Photocatalyzed HAT : Using TBADT (2 mol%) under blue LED irradiation, aliphatic C–H bonds at positions 3 and 4 undergo functionalization with tetrahydrofuran derivatives (yields: 45–72%) .
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Nitration : HNO₃/AcOH introduces nitro groups at the 5- or 8-position of the aromatic ring .
Friedel-Crafts Acylation
AlCl₃-mediated acylation at the 6-position of tetrahydroquinoline with acetyl chloride yields 6-acetyl derivatives .
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces:
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The furan ring to tetrahydrofuran (40–60% yield).
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The tetrahydroquinoline’s double bonds (if present) to decahydroquinoline .
Thermal Stability and Side Reactions
At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition, releasing furan-2-carbonyl fragments and forming quinoline byproducts .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of tetrahydroquinoline compounds can possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, compounds similar to 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been evaluated for their effects on specific cancer types, demonstrating the potential for developing new chemotherapeutic agents .
Sigma Receptor Modulation
The sigma receptors (σRs) are implicated in various neurological disorders and cancer. Compounds that interact with σRs are being investigated for their therapeutic potential in treating depression, anxiety, and neurodegenerative diseases. Recent studies suggest that ligands targeting σRs may offer new avenues for drug development against these conditions .
Case Studies
Several studies have documented the applications of compounds related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study B | Investigate sigma receptor interaction | Showed binding affinity to σ1 receptors with potential implications for treating pain and neurological disorders. |
| Study C | Synthesize derivatives for enhanced activity | Developed several analogs with improved solubility and bioavailability compared to the parent compound. |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety are known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide and its analogs:
*Estimated based on structural similarity.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s ethoxy and furan-2-carbonyl groups balance moderate lipophilicity, favoring membrane permeability. Analog 2’s tert-butyl group introduces significant steric bulk, which may reduce binding affinity to tight enzymatic pockets but improve selectivity .
Analog 1’s 2-methylpropanoyl group is less sterically demanding than the furan-2-carbonyl, possibly allowing broader conformational flexibility .
Pharmacological Implications: Tetrahydroquinoline derivatives are often explored as kinase inhibitors (e.g., PARP, CDK). The target compound’s furan moiety may mimic adenine in ATP-binding sites, a feature absent in Analog 3’s carbamate .
Biological Activity
The compound 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anthelmintic activities, supported by various studies and experimental data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The MTT assay was used to evaluate the cytotoxic effects on human breast cancer cells (MCF-7). The results demonstrated that the compound has an IC50 value ranging from 2.07 μM to 21.25 μM , indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.7 μM) .
Table 1: Anticancer Activity Against MCF-7 Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | 2.07 - 21.25 |
| 5-Fluorouracil | 4.7 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various pathogens using the agar well diffusion method. The results showed varying inhibition zones against different bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 10 |
| S. aureus | 10 |
| A. flavus | 0 |
| C. albicans | 0 |
The compound displayed moderate activity against E. coli and S. aureus but lacked effectiveness against fungal strains like A. flavus and C. albicans .
Anthelmintic Activity
In a study focusing on anthelmintic properties using Caenorhabditis elegans as a model organism, the compound exhibited notable activity in paralyzing and killing the nematodes at specific concentrations. This suggests a potential application in veterinary medicine or parasitology .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may interact with key cellular pathways involved in apoptosis and cell cycle regulation in cancer cells .
Case Studies
- Study on MCF-7 Cells : A comprehensive study evaluated the cytotoxic effects of various synthesized derivatives of the compound on MCF-7 cells over a period of 48 hours. The findings highlighted that derivatives with specific substitutions exhibited enhanced potency compared to the parent compound .
- Antimicrobial Screening : A systematic screening of several derivatives against clinical isolates revealed that certain modifications in the molecular structure significantly increased antimicrobial activity against resistant strains .
Q & A
What are the key considerations in designing a synthetic pathway for 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?
Level: Basic (Synthetic Methodology)
Answer:
The synthesis of this compound requires multi-step optimization:
- Core Scaffold Assembly : Start with tetrahydroquinoline derivatives, as seen in analogous compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide), where cyclization of substituted anilines with cyclic ketones forms the tetrahydroquinoline core .
- Functionalization : Introduce the ethoxybenzamide group via nucleophilic acyl substitution, using activated carbonyl intermediates (e.g., furan-2-carbonyl chloride).
- Purification : Use column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
How can structural characterization be systematically performed for this compound?
Level: Basic (Analytical Chemistry)
Answer:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals in DMSO/EtOH mixtures. Analyze torsion angles (e.g., furan vs. benzamide orientation) to confirm stereoelectronic effects, as demonstrated in related tetrahydroquinoline derivatives (e.g., 47.0°–56.4° dihedral angles observed in X-ray studies) .
- Spectroscopic Methods :
How do substituents on the tetrahydroquinoline scaffold influence biological activity?
Level: Advanced (Structure-Activity Relationships)
Answer:
-
Substituent Effects :
- RORγ Inverse Agonists : Analogous compounds (e.g., SR1078, IC50 = 1–3 µM) show that electron-withdrawing groups (e.g., fluorine) enhance receptor binding .
- nNOS Inhibition : Bulky substituents (e.g., thiophene-2-carboximidamide) improve selectivity, as seen in tetrahydroquinoline-based inhibitors (e.g., Ki < 100 nM) .
- RORγ Inverse Agonists : Analogous compounds (e.g., SR1078, IC50 = 1–3 µM) show that electron-withdrawing groups (e.g., fluorine) enhance receptor binding .
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Key Trends :
Substituent Position Functional Group Biological Activity (IC50) Source 1-position Furan-2-carbonyl Modulates lipophilicity 7-position Ethoxybenzamide Enhances solubility
How should researchers address contradictions in reported bioactivity data for similar compounds?
Level: Advanced (Data Analysis)
Answer:
- Contextual Factors :
- Assay Variability : Differences in cell lines (e.g., P-gp overexpression in cancer models) can lead to discrepancies in MDR inhibition data, as seen in tetrahydroisoquinoline analogs .
- Receptor Subtypes : RORγ vs. RORα selectivity (e.g., SR3335: IC50 = 480 nM for RORα vs. SR1555: IC50 = 1.5 µM for RORγ) requires subtype-specific validation .
- Resolution Strategies :
What methodologies are recommended for optimizing yield in multi-step syntheses?
Level: Advanced (Process Chemistry)
Answer:
- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., nitro-group reduction in benzoxazole derivatives) .
- Byproduct Mitigation :
How can researchers evaluate the compound’s potential as a CNS drug candidate?
Level: Advanced (Pharmacology)
Answer:
- Blood-Brain Barrier (BBB) Penetration :
- Target Engagement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
